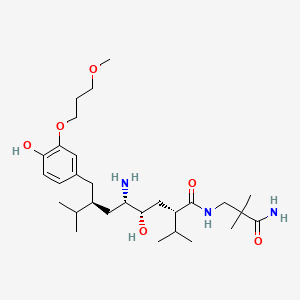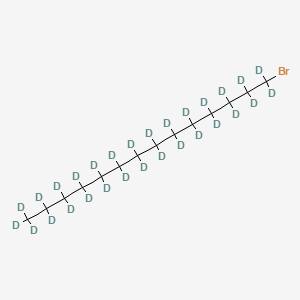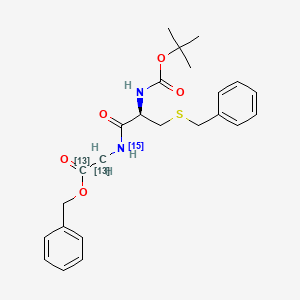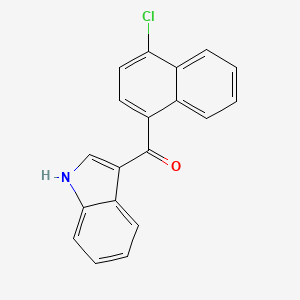![molecular formula C28H24O8 B565848 (7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraacetat CAS No. 62697-18-1](/img/no-structure.png)
(7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraacetat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraacetat” is a metabolite of the environmental carcinogen benzo[a]pyrene . It is known to induce Cdc25B expression in human bronchial and lung cancer cells .
Chemical Reactions Analysis
The compound has been studied for its effects on human bronchial and lung cancer cells. Exposure to this compound causes a marked increase in the expression of Cdc25B mRNA and protein levels in terminal squamous differentiated human bronchial epithelial cells and in lung cancer cells .Mecanismo De Acción
The compound is known to induce Cdc25B expression in human bronchial and lung cancer cells . Cdc25B is a regulator of cell cycle progression and genetic stability. The induction of Cdc25B expression in lung cancer cells by this compound is postulated to accelerate the further development of lung carcinogenesis .
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraacetate involves the protection of the hydroxyl groups followed by selective reduction of the ketone functional group. The protected tetraol is then subjected to benzylic oxidation followed by deprotection to yield the final product.", "Starting Materials": [ "Benzo[a]pyrene", "Acetic anhydride", "Pyridine", "Methanol", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Chloroform" ], "Reaction": [ { "Step 1": "Benzo[a]pyrene is protected with acetic anhydride and pyridine to yield the acetylated derivative." }, { "Step 2": "The acetylated derivative is reduced with sodium borohydride in methanol to selectively reduce the ketone functional group." }, { "Step 3": "The tetraol is then subjected to benzylic oxidation using hydrochloric acid and sodium chlorite to yield the benzo[a]pyrene tetraol." }, { "Step 4": "The tetraol is deprotected with sodium hydroxide and acetic acid in diethyl ether and chloroform to yield the final product, (7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraacetate." } ] } | |
Número CAS |
62697-18-1 |
Nombre del producto |
(7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraacetat |
Fórmula molecular |
C28H24O8 |
Peso molecular |
488.492 |
Nombre IUPAC |
[(7R,8S,9S,10R)-7,9,10-triacetyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] acetate |
InChI |
InChI=1S/C28H24O8/c1-13(29)33-25-21-12-19-9-8-17-6-5-7-18-10-11-20(23(19)22(17)18)24(21)26(34-14(2)30)28(36-16(4)32)27(25)35-15(3)31/h5-12,25-28H,1-4H3/t25-,26-,27+,28+/m1/s1 |
Clave InChI |
MSRWOBZVGHXFMK-VIJSPRBVSA-N |
SMILES |
CC(=O)OC1C(C(C2=C(C1OC(=O)C)C=C3C=CC4=C5C3=C2C=CC5=CC=C4)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B565778.png)



![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-yn-1-ol](/img/structure/B565788.png)